
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride is a complex organic compound that features an imidazole ring, a long alkyl chain, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride typically involves multiple steps. One common method includes the alkylation of imidazole with a long-chain alkyl halide, followed by quaternization with dimethylamine. The final step involves the formation of the chloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various alkylated imidazole derivatives.
Scientific Research Applications
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, while the imidazole ring can interact with various molecular targets. This dual functionality enables it to disrupt microbial cell membranes and inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar basicity but lacking the long alkyl chain.
N-Methylimidazole: Another imidazole derivative used in organic synthesis.
Hexadecyltrimethylammonium chloride: A quaternary ammonium compound with a similar long alkyl chain but lacking the imidazole ring.
Uniqueness
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride is unique due to its combination of an imidazole ring and a long alkyl chain, providing both hydrophilic and hydrophobic properties. This dual nature enhances its versatility in various applications, making it a valuable compound in scientific research.
Properties
CAS No. |
55487-94-0 |
|---|---|
Molecular Formula |
C22H45Cl2N3 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
hexadecyl-(1H-imidazol-5-ylmethyl)-dimethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C22H44N3.2ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(2,3)20-22-19-23-21-24-22;;/h19,21H,4-18,20H2,1-3H3,(H,23,24);2*1H/q+1;;/p-1 |
InChI Key |
GPNZVDNEYYHUDA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CN=CN1.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



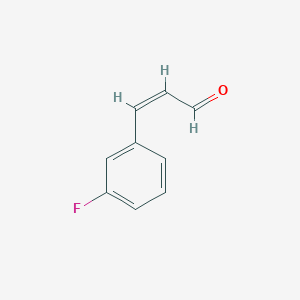
![3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)
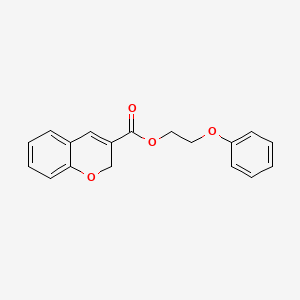
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)

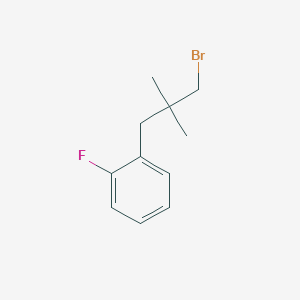
![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
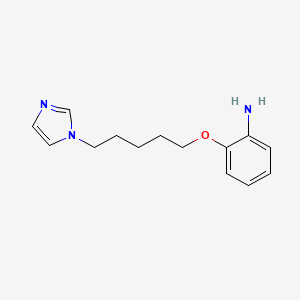
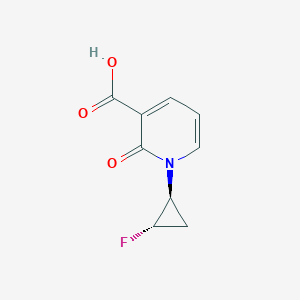
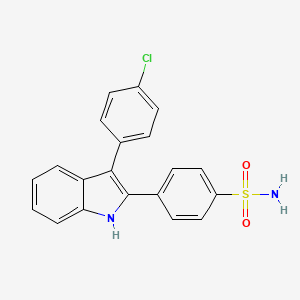
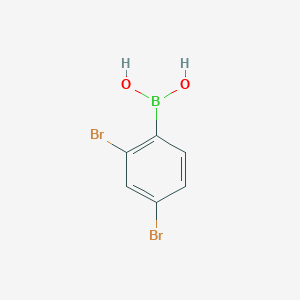

![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
